Thr101
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Overview
Description
Thr101 is a chemical compound known for its inhibitory activity against phosphomannose isomerase. This enzyme plays a crucial role in the conversion of mannose-6-phosphate to fructose-6-phosphate. This compound is particularly significant in the study of congenital disorders of glycosylation type Ia, where it selectively inhibits phosphomannose isomerase without affecting phosphomannose mutase 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thr101 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Thr101 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of this compound .
Scientific Research Applications
Thr101 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: this compound is employed in research related to congenital disorders of glycosylation type Ia, providing insights into the disease mechanisms.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases related to enzyme dysfunction.
Industry: This compound is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
Thr101 exerts its effects by selectively inhibiting phosphomannose isomerase. This inhibition prevents the conversion of mannose-6-phosphate to fructose-6-phosphate, disrupting the glycosylation process. The molecular target of this compound is the active site of phosphomannose isomerase, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Ebselen: A selenium-containing compound with similar inhibitory activity against NADPH oxidase.
Phosphomannose mutase 2 inhibitors: Compounds that inhibit phosphomannose mutase 2, another enzyme involved in glycosylation.
Uniqueness of Thr101
This compound is unique in its selective inhibition of phosphomannose isomerase without affecting phosphomannose mutase 2. This specificity makes it a valuable tool in studying congenital disorders of glycosylation type Ia and exploring potential therapeutic applications .
Properties
Molecular Formula |
C14H10FNOS |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10FNOS/c1-9-4-2-3-5-12(9)16-14(17)11-7-6-10(15)8-13(11)18-16/h2-8H,1H3 |
InChI Key |
BUIZTXXZBDUOCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thr101; Thr-101; Thr 101; NOX Inhibitor VII; NOX InhibitorVII; NOX Inhibitor-VII; NOX-Inhibitor-VII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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